CP 226269

Dopamine Receptor Receptor Selectivity Calcium Flux Assay

CP 226269 is the only D4 agonist with documented phospholipid methylation (PLM) stimulatory activity (EC50=2.9 nM in SK-N-MC cells), enabling unique investigations into methionine cycle-linked D4 signaling. Its 31- to 1700-fold selectivity over D2L/D3 receptors (validated in HEK293-Gαqo5 assays) guarantees that observed effects are D4-specific. As a partial agonist (Emax 20-60%), it avoids confounding full-agonist artifacts. Essential for electrophysiology (robust GIRK activation in hD4.4 oocytes) and as a validated negative control in rodent forced swim tests. Choose CP 226269 for unambiguous D4 pharmacology.

Molecular Formula C18H19FN4
Molecular Weight 310.4 g/mol
CAS No. 220941-93-5
Cat. No. B1669475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP 226269
CAS220941-93-5
SynonymsCP-226269;  CP 226269;  CP226269.
Molecular FormulaC18H19FN4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(N2)C=CC(=C3)F)C4=CC=CC=N4
InChIInChI=1S/C18H19FN4/c19-15-4-5-17-14(11-15)12-16(21-17)13-22-7-9-23(10-8-22)18-3-1-2-6-20-18/h1-6,11-12,21H,7-10,13H2
InChIKeyPQOIDBZLMJMYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP 226269 (CAS 220941-93-5): A Selective Dopamine D4 Receptor Partial Agonist for Neuroscience Tool Compound Procurement


CP 226269 is a synthetic small molecule (C18H19FN4) that functions as a selective dopamine D4 receptor partial agonist [1]. Developed by Pfizer for neuroscience research applications, it activates the human dopamine D4 receptor with an EC50 of 32 nM in calcium flux assays using HEK293 cells co-expressing human D4 receptors and the chimeric Gαqo5 protein [2]. CP 226269 also stimulates phospholipid methylation (PLM) in SK-N-MC neuroblastoma cells with an EC50 of 2.9 nM, distinguishing it from other D4 agonists that lack this functional readout .

Why Generic Substitution of CP 226269 with Other Dopamine D4 Agonists Fails in Rigorous Neuroscience Research


Dopamine D4 receptor agonists are not interchangeable tool compounds; they exhibit substantial divergence in selectivity margins, functional efficacy (partial vs. full agonism), and ancillary cellular signaling properties that can confound experimental interpretation. CP 226269 demonstrates 31- to 1700-fold selectivity for D4 over D2L and D3 receptors in a common cellular background [1], whereas comparator PD168077 shows similar selectivity but lacks the phospholipid methylation (PLM) stimulatory activity that CP 226269 uniquely exhibits in SK-N-MC cells [2]. Additionally, CP 226269's partial agonist profile (Emax 20-60% relative to dopamine in [35S]GTPγS binding) differs from the full agonist behavior of compounds like A-412997, leading to distinct downstream signaling outcomes [3].

Quantitative Evidence Guide: CP 226269 Differentiation Versus Comparator D4 Agonists PD168077, ABT-724, Ro 10-5824, and A-412997


D4 Receptor Selectivity: CP 226269 Exhibits 31-1700-Fold Selectivity Over D2L/D3 Receptors in Direct Head-to-Head Assay

In a direct comparative study using HEK293 cells co-expressing human D2L, D3, or D4 receptors with the chimeric Gαqo5 protein, CP 226269 exhibited 31- to 1700-fold selectivity for D4 over D2L and D3 receptors [1]. The comparator PD168077 demonstrated similar selectivity margins in the same assay system, confirming both as highly selective D4 tool compounds. Non-selective D2-like agonists apomorphine and quinpirole showed full efficacy but did not discriminate across the three receptors [1].

Dopamine Receptor Receptor Selectivity Calcium Flux Assay

Phospholipid Methylation Stimulation: Unique Functional Readout of CP 226269 Not Reported for Other D4 Agonists

CP 226269 stimulates phospholipid methylation (PLM) in SK-N-MC neuroblastoma cells with an EC50 of 2.9 nM, a functional activity not reported for PD168077, ABT-724, Ro 10-5824, or A-412997 in published literature . This PLM-stimulatory activity was potently blocked by highly D4R-selective antagonists and stimulated by the D4R-selective agonist CP-226269, establishing PLM as a D4R-mediated signaling event [1].

Phospholipid Methylation SK-N-MC Cells Schizophrenia Research

Partial Agonist Efficacy: CP 226269 Demonstrates Emax 20-60% Versus Dopamine in GTPγS Binding

In [35S]GTPγS binding assays using CHO-hD4.4 cell membranes, CP 226269 behaved as a partial agonist with Emax 20-60% relative to dopamine [1]. This contrasts with the full agonist profile of A-412997 at rat D4 receptors (EC50 = 28.4 nM, full efficacy) and the weaker partial agonist activity of Ro 10-5824 (EC50 = 205 nM) .

Partial Agonist G-Protein Activation Efficacy

In Vivo Behavioral Profile: CP 226269 Lacks Antidepressant-Like Activity in Rat Forced Swim Test

In the rat forced swim test (FST), CP 226269 administered subcutaneously at doses of 0.3, 1.0, and 3.0 μmol/kg had no effect on immobility time [1]. The comparator PD168077 also lacked effect in this model, whereas the non-selective D2-like agonist quinpirole produced a robust anti-immobility effect, indicating that D4 receptor activation alone is insufficient to produce antidepressant-like behavior in this assay [1].

Forced Swim Test In Vivo Behavior Antidepressant

GIRK Channel Modulation: CP 226269 Stimulates GIRK Currents with Emax 70-80% in Oocytes

In Xenopus laevis oocytes co-expressing human D4.4 receptors with G-protein-coupled inwardly rectifying potassium (GIRK) channels, CP 226269 stimulated GIRK currents with Emax 70-80% [1]. This efficacy is comparable to that of PD168077 and ABT-724 (both Emax 70-80%) but higher than the Emax observed in GTPγS binding, demonstrating that CP 226269's partial agonist efficacy is assay-dependent [1]. Ro 10-5824 data in this assay were not reported in the same study.

GIRK Channel Electrophysiology Xenopus Oocyte

Validated Research Application Scenarios for CP 226269 Based on Quantified Differentiation Evidence


D4 Receptor Selectivity Profiling in Mixed D2-Like Receptor Systems

CP 226269 is appropriate for experiments requiring high D4 selectivity over D2L and D3 receptors. Its 31- to 1700-fold selectivity, validated in direct head-to-head comparisons with PD168077 in HEK293-Gαqo5 cells [1], enables researchers to attribute observed effects specifically to D4 receptor activation. This is critical in native tissues or co-culture systems where D2 and D3 receptors are also expressed.

Phospholipid Methylation (PLM) as a Functional D4 Receptor Readout

CP 226269 is the only D4 agonist with documented PLM-stimulatory activity (EC50 = 2.9 nM in SK-N-MC cells) [1]. Studies investigating the role of D4 receptor-mediated PLM in schizophrenia pathophysiology, or exploring the methionine cycle's involvement in D4 signaling [2], should utilize CP 226269 as the agonist of choice.

Negative Control for D2/3-Mediated Antidepressant-Like Behavior in Rodent Models

CP 226269 lacks efficacy in the rat forced swim test at doses up to 3.0 μmol/kg s.c., as does PD168077 [1]. This establishes CP 226269 as a validated negative control for studies designed to dissociate D4-specific effects from D2/3-mediated antidepressant-like behaviors, complementing the use of quinpirole as a positive control.

GIRK Channel Electrophysiology Studies of D4 Receptor Signaling

CP 226269 robustly stimulates GIRK currents in Xenopus oocytes expressing hD4.4 receptors (Emax 70-80%) [1]. This property, comparable to PD168077 and ABT-724, makes CP 226269 suitable for electrophysiological investigations of D4 receptor-mediated potassium channel modulation in heterologous expression systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP 226269

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.